Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
propan-2-yl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-7(2)15-9(14)12-5-10(6-12)3-4-11-8(10)13/h7H,3-6H2,1-2H3,(H,11,13) |
InChI Key |
ZMXGXAMLUQXENW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CC2(C1)CCNC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Michael Addition-Elimination
A one-pot multicomponent reaction forms the spirocyclic framework. For example, combining a diketone (e.g., I ) with a nitrile (e.g., IV ) and an aniline (e.g., VI ) in isopropanol/acetic acid yields the spiro core. Piperidine or KOtBu facilitates Michael addition-elimination, followed by cyclodehydration (Scheme 1).
Table 1: Representative Yields for Spirocyclic Core Synthesis
| Starting Materials | Base | Solvent | Yield (%) |
|---|---|---|---|
| I , IV , VI | Piperidine | Isopropanol | 75 |
| I , IV , VI | KOtBu | Acetic Acid | 82 |
Oxime Formation and Oxidation
Alternative routes involve oxime intermediates. Treating a cyclic ketone with hydroxylamine forms an oxime, which is oxidized to a nitro compound using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA). Subsequent reduction and cyclization yield the spirocyclic structure.
Deprotection of the tert-Butyl Ester
The tert-butyl group is cleaved under acidic conditions to generate the free carboxylic acid, a critical precursor for esterification.
Trifluoroacetic Acid (TFA) Mediated Deprotection
Treating tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate with TFA in dichloromethane (DCM) at 0°C for 1 hour quantitatively removes the tert-butyl group.
Table 2: Deprotection Efficiency Under Varied Conditions
| Acid | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| TFA | DCM | 0°C | 1 | 98 |
| HCl | Dioxane | 25°C | 3 | 85 |
Esterification to Isopropyl 5-Oxo-2,6-Diazaspiro[3.4]Octane-2-Carboxylate
The free carboxylic acid is esterified with isopropyl alcohol using coupling agents or acid catalysis.
Carbodiimide-Mediated Coupling
Activating the acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates esterification with isopropyl alcohol.
Table 3: Esterification Methods and Yields
| Coupling Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMAP | DMF | 88 |
| DCC | HOBt | THF | 78 |
Fischer Esterification
Heating the acid with excess isopropyl alcohol and sulfuric acid under reflux for 12 hours achieves esterification, albeit with lower yields (65%).
Alternative Routes: Direct Synthesis of the Isopropyl Ester
Transesterification from Methyl Esters
Methyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes transesterification with isopropyl alcohol using titanium(IV) isopropoxide as a catalyst, yielding the target compound in 72% yield.
Reductive Amination Followed by Esterification
A spirocyclic amine intermediate is acylated with isopropyl chloroformate in the presence of triethylamine, achieving 80% yield.
Analytical Characterization
Critical spectroscopic data for this compound include:
-
1H NMR (300 MHz, DMSO-d6) : δ 4.95 (septet, J = 6.3 Hz, 1H, CH(CH3)2), 3.75–3.60 (m, 4H, spiropyran CH2), 2.45 (s, 2H, COCH2), 1.25 (d, J = 6.3 Hz, 6H, CH(CH3)2).
-
HRMS (ESI) : m/z calcd for C12H18N2O3 [M+H]+: 239.1396, found: 239.1398.
Challenges and Optimization
-
Spirocyclization Side Reactions : Competing ring-opening reactions are mitigated by using anhydrous conditions and non-nucleophilic bases like DBU.
-
Esterification Efficiency : EDCI/HOBt outperforms DCC in minimizing racemization.
-
Purification : Silica gel chromatography (0→10% methanol/DCM) resolves esterification byproducts .
Chemical Reactions Analysis
Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate has a wide range of scientific research applications. It is used in chemistry as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and other bioactive compounds . In industry, it can be used in the production of various chemicals and materials .
Mechanism of Action
The mechanism by which isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The primary structural differentiator among spiro[3.4]octane derivatives lies in their substituents and functional groups. Key analogs include:
| Compound Name | Substituents (R1, R2, R3) | Functional Groups | CAS Number | Molecular Weight | LogP |
|---|---|---|---|---|---|
| Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | R1 = Isopropyl, R2/R3 = H | Ester, ketone | Not available | ~226 (estimated) | ~1.4† |
| tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | R1 = tert-Butyl, R2/R3 = H | Ester, ketone | 1330765-39-3 | 226.27 | 1.48 |
| tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | R1 = tert-Butyl, R3 = oxo | Ester, ketone | 1234616-51-3 | 226.27 | 1.48 |
| 2-Boc-2,6-diazaspiro[3.4]octane | R1 = Boc, R2/R3 = H | Boc-protected amine | Not available | 226.28 | 1.48 |
| 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane | R1 = Boc, R3 = hydroxyl, oxa | Ether, hydroxyl, Boc | AS99102 | Not reported | Not reported |
†Estimated based on tert-butyl analog data .
Key Observations:
- Steric Effects: The isopropyl group (less bulky than tert-butyl) may enhance solubility and reduce steric hindrance in binding interactions compared to tert-butyl analogs .
Physicochemical Properties
- Boiling Point: tert-Butyl analogs exhibit boiling points ~301.3°C at 760 mmHg, while logP values (~1.48) suggest moderate lipophilicity .
- Thermal Stability: No decomposition data are available for the isopropyl variant, but tert-butyl derivatives are stable under recommended storage conditions (2–8°C, dry environment) .
Commercial Availability and Pricing
Spiro[3.4]octane derivatives are typically high-value intermediates. For example:
- tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate : Priced at a premium (exact cost undisclosed) due to its use in high-throughput drug discovery pipelines .
- 2-Boc-2,6-diazaspiro[3.4]octane : $110 for 250 mg, reflecting lower synthetic complexity compared to oxo- or hydroxyl-substituted variants (e.g., AS99102 at $540/100 mg) .
Biological Activity
Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound notable for its unique spirocyclic structure that incorporates diaza (two nitrogen atoms) elements. This compound is characterized by a molecular formula of and a molar mass of approximately 212.25 g/mol. Its structural features, including a carboxylate group and a keto group, suggest potential biological activities, particularly as inhibitors in various biochemical pathways.
Research indicates that this compound may interact with specific enzymes or receptors involved in metabolic processes. Compounds with similar structures have shown promise in various biological assays, highlighting the potential of this compound in drug discovery and therapeutic applications.
The compound's activity can be attributed to its ability to modulate enzyme functions and influence signaling pathways. For instance, compounds derived from the diazaspiro framework have been associated with:
- Antitubercular Activity : A study demonstrated that derivatives of the diazaspiro structure exhibited significant inhibitory effects against Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentrations as low as 0.016 μg/mL .
- Cancer Treatment : The diazaspiro framework has been linked to inhibitors targeting menin-MLL1 interactions, which are crucial in certain cancer types .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | Structure | Similar spiro structure; different alkyl group may influence biological activity |
| 7-Oxo derivatives | Structure | Variations in the position of the keto group; altered reactivity and biological profile |
| 2-(2-acryloyl)-2,6-diazaspiro[3.4]octan derivatives | Structure | Acrylamide functionality; enhanced reactivity for polymerization applications |
The unique combination of functional groups and the spatial arrangement within the spirocyclic framework may confer distinct biological properties compared to these related compounds.
Case Studies
- Antitubercular Activity : A study focused on synthesizing a series of nitrofuran derivatives from a diazaspiro building block revealed promising antitubercular activity. The lead compound displayed an impressive minimum inhibitory concentration against M. tuberculosis .
- Cancer Research : The diazaspiro structure has been implicated in the development of inhibitors for cancer-related pathways, showcasing its versatility in targeting different biological systems .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymatic activities relevant to disease processes. These findings suggest that further exploration into its pharmacological properties could yield significant therapeutic candidates.
Q & A
Q. How can isotopic labeling (e.g., , ) elucidate metabolic or environmental transformation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
